molecular formula C17H18ClN3OS B4067371 2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B4067371
M. Wt: 347.9 g/mol
InChI Key: NFLDRIPYPXONII-UHFFFAOYSA-N
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Description

2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Properties

IUPAC Name

2-[3-(4-chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-11-7-12(2)21-17(16(11)8-19)23-10-15(22)9-20-14-5-3-13(18)4-6-14/h3-7,15,20,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLDRIPYPXONII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(CNC2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the 4-Chloroanilino Group: This step involves the reaction of the intermediate with 4-chloroaniline under suitable conditions.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A related compound with similar structural features.

    3-(3-(3-Chloroanilino)-2-hydroxypropyl)-4(3H)-quinazolinone: Another compound with a similar functional group arrangement.

Uniqueness

2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

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